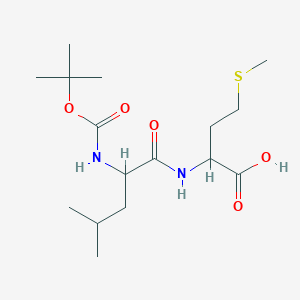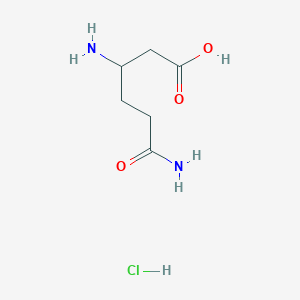![molecular formula C7H14N2 B15094006 2-Ethyl-2,6-diazaspiro[3.3]heptane](/img/structure/B15094006.png)
2-Ethyl-2,6-diazaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2,6-diazaspiro[3.3]heptane is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere for piperazine, a common scaffold in pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2,6-diazaspiro[3.3]heptane typically involves multi-step processes. One common method includes the cyclization of di-electrophiles and di-nucleophiles. This method offers higher yields and often does not require purification through chromatography . Another approach involves [2+2] cycloadditions between dichloroketene and olefins, although this method generally provides lower yields and requires chromatography for purification .
Industrial Production Methods: Industrial production of this compound may utilize flow chemistry techniques to enhance efficiency and scalability. Flow-assisted preparation methods have been developed to produce similar spirocyclic compounds, ensuring robust and mild reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly with electrophiles, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like alkyl halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2-Ethyl-2,6-diazaspiro[3.3]heptane has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and exploring new chemical spaces.
Biology: Its unique structure makes it a valuable tool for studying biological interactions and mechanisms.
Industry: It is used in the development of new materials and catalysts due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 2-Ethyl-2,6-diazaspiro[3.3]heptane exerts its effects involves its interaction with molecular targets through its spirocyclic structure. This structure provides rigidity and specific vectorization, enhancing its binding affinity and selectivity for target molecules. The pathways involved often include interactions with enzymes and receptors, leading to desired biological outcomes .
Comparaison Avec Des Composés Similaires
- 2-Methyl-2,6-diazaspiro[3.3]heptane
- 1-Oxa-2,6-diazaspiro[3.3]heptane
- 2,6-Disubstituted spiro[3.3]heptanes
Uniqueness: 2-Ethyl-2,6-diazaspiro[3.3]heptane stands out due to its ethyl substitution, which can influence its chemical properties and biological activity. Compared to other similar compounds, it offers unique opportunities for functionalization and application in various fields .
Propriétés
Formule moléculaire |
C7H14N2 |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
2-ethyl-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C7H14N2/c1-2-9-5-7(6-9)3-8-4-7/h8H,2-6H2,1H3 |
Clé InChI |
FEQYGZQTXXNFHS-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC2(C1)CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pregna-1,4-diene-3,20-dione,9-fluoro-11,21-dihydroxy-16,17-[[(R)-3-pyridinylmethylene]bis(oxy)]-,(11b,16a)-](/img/structure/B15093949.png)
![5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,5,6,7,7a,9,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene](/img/structure/B15093954.png)






![[1-(3,3-Dimethyloxiran-2-yl)-3-(1,2,11,15,15-pentamethyl-9,14-dioxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-7-en-6-yl)butyl] acetate](/img/structure/B15093995.png)


![4,5,15,16-Tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,14-diol](/img/structure/B15094007.png)
